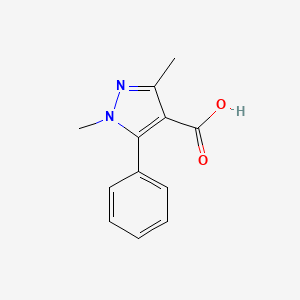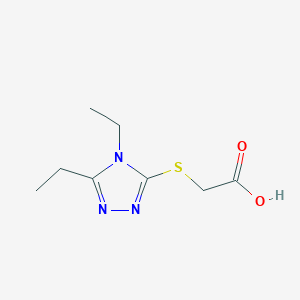
2-((4,5-Diethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4,5-Diethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities
Métodos De Preparación
The synthesis of 2-((4,5-Diethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid typically involves the S-alkylation of 1,2,4-triazole-3-thiol derivatives. One common method includes the reaction of 4,5-diethyl-4H-1,2,4-triazole-3-thiol with a halogenated acetic acid derivative in the presence of a base such as cesium carbonate . The reaction conditions often require a solvent like dimethylformamide (DMF) and are carried out at elevated temperatures to ensure complete conversion.
Análisis De Reacciones Químicas
2-((4,5-Diethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol.
Aplicaciones Científicas De Investigación
2-((4,5-Diethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-((4,5-Diethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial and antifungal effects .
Comparación Con Compuestos Similares
2-((4,5-Diethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid can be compared to other similar compounds such as:
2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid: This compound has similar biological activities but differs in its substituents, which can affect its potency and spectrum of activity.
2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid: This compound also shares similar properties but may have different pharmacokinetic and pharmacodynamic profiles.
Propiedades
Fórmula molecular |
C8H13N3O2S |
|---|---|
Peso molecular |
215.28 g/mol |
Nombre IUPAC |
2-[(4,5-diethyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C8H13N3O2S/c1-3-6-9-10-8(11(6)4-2)14-5-7(12)13/h3-5H2,1-2H3,(H,12,13) |
Clave InChI |
LBDOQCZZSLLFNU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN=C(N1CC)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


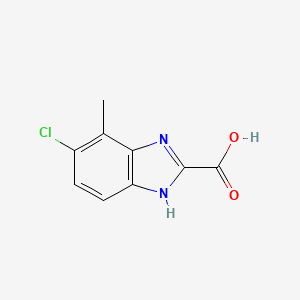
![(4-Allyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B11764752.png)

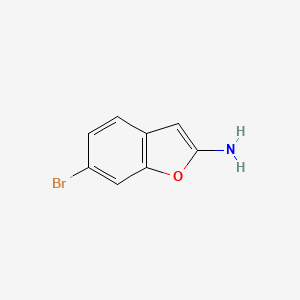
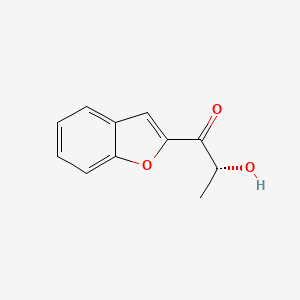
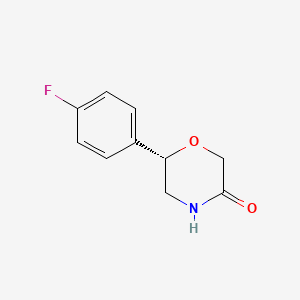

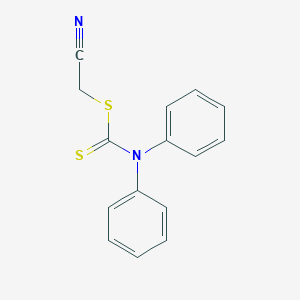


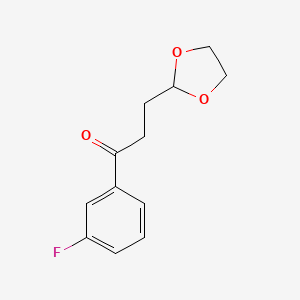
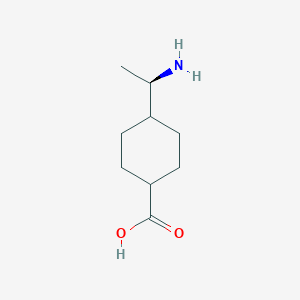
![3-[(2-{[(Dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoyl)oxy]-2-{[(2-{[(dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoyl)oxy]methyl}-2-methylpropyl 2-{[(dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoate](/img/structure/B11764823.png)
